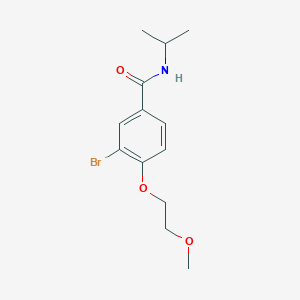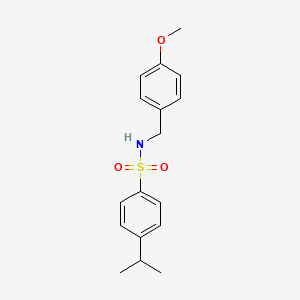![molecular formula C13H7F4NO3 B4839927 1,2,4,5-tetrafluoro-3-[(4-nitrobenzyl)oxy]benzene](/img/structure/B4839927.png)
1,2,4,5-tetrafluoro-3-[(4-nitrobenzyl)oxy]benzene
Descripción general
Descripción
1,2,4,5-tetrafluoro-3-[(4-nitrobenzyl)oxy]benzene, commonly known as TNB, is a chemical compound that has been widely used in scientific research. TNB is a fluorescent probe that is used to measure the activity of enzymes in the human body. The compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of TNB involves the cleavage of the compound by proteases. When TNB is cleaved, it releases a fluorescent molecule that can be detected using various techniques such as fluorescence spectroscopy. The intensity of the fluorescence is proportional to the activity of the enzyme, which allows researchers to measure the activity of proteases in various biological samples.
Biochemical and physiological effects:
TNB has been shown to have minimal biochemical and physiological effects on the human body. The compound is not toxic and does not have any known side effects. However, it is important to note that TNB is a chemical compound and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TNB is its high sensitivity and specificity for proteases. The compound can detect even low levels of enzyme activity, which makes it a valuable tool for researchers studying proteases. However, TNB has some limitations. The compound is not suitable for use in vivo, as it cannot penetrate cell membranes. Additionally, TNB is not suitable for the study of all proteases, as some enzymes do not cleave the compound.
Direcciones Futuras
There are several future directions for the use of TNB in scientific research. One area of interest is the development of new protease inhibitors. TNB can be used to screen for potential inhibitors of proteases, which could lead to the development of new drugs for the treatment of various diseases. Additionally, TNB could be used to study the activity of proteases in various biological samples, such as blood and urine, which could provide valuable insights into the role of these enzymes in disease. Finally, TNB could be used in the development of new diagnostic tools for the detection of protease activity in various diseases.
Aplicaciones Científicas De Investigación
TNB has been extensively used in scientific research as a fluorescent probe to measure the activity of enzymes. The compound is particularly useful in the study of proteases, which are enzymes that break down proteins. TNB is used to measure the activity of proteases by monitoring the fluorescence emitted when the compound is cleaved by the enzyme.
Propiedades
IUPAC Name |
1,2,4,5-tetrafluoro-3-[(4-nitrophenyl)methoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO3/c14-9-5-10(15)12(17)13(11(9)16)21-6-7-1-3-8(4-2-7)18(19)20/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTJOURGIJNWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C(=CC(=C2F)F)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,8-dichloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4839849.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4839855.png)

![methyl 3-[2-(1-azepanyl)-2-oxoethyl]-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4839868.png)
![N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4839871.png)
![4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4839878.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B4839911.png)

![N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide](/img/structure/B4839918.png)
![ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate](/img/structure/B4839919.png)

![4-bromo-N,1-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4839937.png)